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molecular formula C7H7F3N2 B1329305 3,5-Diaminobenzotrifluoride CAS No. 368-53-6

3,5-Diaminobenzotrifluoride

Cat. No. B1329305
M. Wt: 176.14 g/mol
InChI Key: KZSXRDLXTFEHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04876329

Procedure details

A 24.8 g sample of 3,5-dinitrobenzotrifluoride purchased from Aldrich Chemical Co. was slurried in 200 ml of ethanol and 5 g of 1% palladium on carbon added. This mixture was transferred to an autoclave, pressured to 400 psi with hydrogen, and heated at 75° C. with stirring for 1 hr. A 91% yield of pure 3,5-diaminobenzotrifluoride was recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([F:16])([F:15])[F:14])[CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:13]([F:14])([F:15])[F:16])[CH:7]=[C:8]([NH2:10])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=C(C1)N)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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